molecular formula C15H16N6S2 B14944594 3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14944594
M. Wt: 344.5 g/mol
InChI Key: BHDZJPZUQNNEQA-UHFFFAOYSA-N
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Description

3-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of pyrazole, thiophene, triazole, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions to form the triazole-thiadiazole core. Subsequent functionalization of this core with pyrazole and thiophene moieties is achieved through various coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

3-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Isopropyl-1H-pyrazol-5-yl)-6-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern and the combination of heterocyclic rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H16N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

3-(2-methyl-5-propan-2-ylpyrazol-3-yl)-6-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N6S2/c1-8(2)10-7-11(20(4)18-10)13-16-17-15-21(13)19-14(23-15)12-9(3)5-6-22-12/h5-8H,1-4H3

InChI Key

BHDZJPZUQNNEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN3C(=NN=C3S2)C4=CC(=NN4C)C(C)C

Origin of Product

United States

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